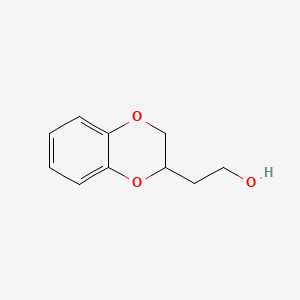

2-(1,4-Benzodioxan-2-yl)ethanol

Beschreibung

The exact mass of the compound 2-(1,4-Benzodioxan-2-yl)ethanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 106883. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(1,4-Benzodioxan-2-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,4-Benzodioxan-2-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c11-6-5-8-7-12-9-3-1-2-4-10(9)13-8/h1-4,8,11H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRCHCDXHBXLNKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62590-71-0 | |

| Record name | Ethanol, 2-(1,4-benzodioxan-2-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062590710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC106883 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106883 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

therapeutic potential of 1,4-benzodioxan scaffold derivatives

Topic: The Privileged 1,4-Benzodioxan Scaffold: Structural Pharmacology, Synthetic Architectures, and Therapeutic Applications Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The 1,4-benzodioxan (1,4-benzodioxine) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike promiscuous binders (PAINS), the 1,4-benzodioxan core offers a rigidified ethylenedioxy bridge that constrains the catechol ether moiety, optimizing binding entropy while serving as a bioisostere for the indole nucleus and catechol systems.

This technical guide dissects the scaffold’s utility across three axes: Structural Pharmacology (why it binds), Therapeutic Verticals (specifically

Structural Pharmacology: The "Oxygen Clamp"

The 1,4-benzodioxan ring system is not merely a linker; it is a pharmacophoric anchor. Its efficacy is driven by three physicochemical pillars:

-

Conformational Restriction: The ethylene bridge locks the two oxygen atoms into a specific spatial arrangement, reducing the entropic penalty upon binding compared to open-chain dimethoxybenzenes.

-

Electronic Donation: The oxygen atoms at positions 1 and 4 act as hydrogen bond acceptors (HBA). In

-adrenoreceptor antagonists like Doxazosin , these oxygens mimic the catechol hydroxyls of epinephrine/norepinephrine without the metabolic instability (COMT degradation). -

Lipophilicity Balance: The scaffold increases logP compared to bare catechols, enhancing blood-brain barrier (BBB) penetration—critical for CNS agents targeting 5-HT receptors.

Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the canonical SAR logic for the scaffold.

Figure 1: Core SAR determinants. The C2/C3 positions offer stereochemical control, while the aromatic ring allows for electronic modulation.

Therapeutic Verticals & Mechanisms[1][2]

A. Cardiovascular & CNS: The Adrenergic/Serotonergic Axis

The scaffold is historically validated in

-

Mechanism: The benzodioxan moiety occupies a hydrophobic pocket in the transmembrane domain of the GPCR. The oxygen atoms likely participate in hydrogen bonding with Serine residues (e.g., Ser188/Ser192 in

), mimicking the endogenous catecholamine binding mode. -

Key Drug: Doxazosin (Cardura). It utilizes the benzodioxan ring fused to a quinazoline to lower peripheral vascular resistance.

B. Oncology: Tubulin & HSP90 Targeting

Recent medicinal chemistry has pivoted toward oncology.

-

Tubulin Polymerization Inhibition: Derivatives substituted at the 6-position with heterocyclic moieties (e.g., oxadiazoles) bind to the colchicine-binding site of tubulin. This disrupts microtubule dynamics, arresting cells in the G2/M phase and inducing apoptosis.[1][2]

-

HSP90 Inhibition: Compounds like CCT018159 utilize the scaffold to inhibit the ATPase activity of Heat Shock Protein 90, destabilizing oncoproteins.[3]

Comparative Data: Key Ligands

| Compound | Primary Target | Mechanism of Action | Therapeutic Indication |

| Doxazosin | Antagonist (GPCR blockade) | Hypertension, BPH | |

| Piperoxan | Antagonist | Historical diagnostic | |

| Flesinoxan | 5-HT | High-affinity Agonist | Anxiolytic / Antidepressant |

| Silybin | Antioxidant / NF- | Radical Scavenging / Hepatoprotection | Liver Cirrhosis / Toxicity |

| CCT018159 | HSP90 | ATPase Inhibitor | Experimental Oncology |

Synthetic Architectures

The synthesis of 1,4-benzodioxan is chemically robust but requires attention to regioselectivity when the starting catechol is unsymmetrical.

Pathway A: The Epichlorohydrin Route (Standard)

The most common industrial route involves the reaction of a catechol with epichlorohydrin (or 3-chloro-1,2-propanediol) under basic conditions. This yields the 2-hydroxymethyl-1,4-benzodioxan intermediate, which is a versatile handle for further functionalization (e.g., tosylation followed by amine displacement).

Pathway B: The Gallic Acid Route (Functionalized)

For highly substituted derivatives (e.g., positions 6,7,8), starting with Gallic acid (3,4,5-trihydroxybenzoic acid) allows for the introduction of a carboxylate handle at position 6, enabling amide coupling for library generation.

Figure 2: General synthetic workflow for accessing amino-alkyl-benzodioxan libraries.

Experimental Protocols

Protocol A: Synthesis of 2-Hydroxymethyl-1,4-benzodioxan

Scope: This is the foundational intermediate for 90% of benzodioxan-based drugs.

Reagents: Pyrocatechol (1.0 eq), Epichlorohydrin (1.5 eq), Potassium Carbonate (

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Pyrocatechol (11.0 g, 0.1 mol) in anhydrous Acetone (150 mL).

-

Addition: Add anhydrous

(27.6 g, 0.2 mol) and stir for 15 minutes at room temperature to facilitate deprotonation. -

Cyclization: Add Epichlorohydrin (11.7 mL, 0.15 mol) dropwise over 30 minutes.

-

Reflux: Heat the mixture to reflux (

) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 7:3). -

Workup: Filter off the inorganic salts (

, unreacted carbonate) while hot. Evaporate the solvent under reduced pressure. -

Purification: Dissolve the residue in

, wash with 10% NaOH (to remove unreacted catechol) and brine. Dry over -

Yield: The resulting oil (approx. 70-80% yield) can be used directly or distilled.

Protocol B: Tubulin Polymerization Assay (In Vitro Validation)

Scope: To verify if a benzodioxan derivative acts as an anticancer agent via microtubule destabilization.

Reagents: Purified Tubulin protein (>99%), GTP, PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM

-

Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP. Keep on ice.

-

Treatment: Add the test compound (dissolved in DMSO) to the tubulin solution at varying concentrations (e.g., 1, 5, 10

). Include a Paclitaxel control (stabilizer) and Colchicine control (inhibitor). -

Measurement: Transfer to a pre-warmed 96-well plate (

). -

Kinetics: Monitor absorbance at 340 nm every 30 seconds for 60 minutes using a spectrophotometer.

-

Analysis: Polymerization is observed as an increase in turbidity (

). An effective benzodioxan inhibitor will suppress this increase, similar to Colchicine.

Future Directions

The 1,4-benzodioxan scaffold is evolving beyond simple receptor antagonism.[4]

-

PROTACs: Researchers are now using the benzodioxan core as the "warhead" ligand for E3 ligase linkers to degrade specific proteins like HSP90 rather than just inhibiting them.

-

Multi-Target Ligands (MTDLs): Designing hybrids that target both Acetylcholinesterase (AChE) and 5-HT receptors for Alzheimer's disease therapy, leveraging the scaffold's ability to span the active site gorge of AChE.

References

-

Bolchi, C., et al. (2020).[5] "1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design." European Journal of Medicinal Chemistry.

-

Idris, N., et al. (2022).[6] "Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs." International Journal of Organic Chemistry.

-

Vazquez, G., et al. (2002). "Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives." Bioorganic & Medicinal Chemistry.

-

Cheng, Y., et al. (2022). "A review of research progress of antitumor drugs based on tubulin targets." Translational Cancer Research.

-

Quaglia, W., et al. (2008). "Structure-activity relationships in 1,4-benzodioxan-related compounds. From 1,4-benzodioxane to 1,4-dioxane ring." Journal of Medicinal Chemistry.

Sources

- 1. Prospective mechanism of action of the tubulysin synthetic derivative (TAM 1344) in HCT116 colon cancer cell line - Journal of King Saud University - Science [jksus.org]

- 2. A review of research progress of antitumor drugs based on tubulin targets - Cheng - Translational Cancer Research [tcr.amegroups.org]

- 3. air.unimi.it [air.unimi.it]

- 4. Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

Technical Guide: 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine (CAS 2164-33-2) in Medicinal Chemistry

[1][2][3]

Executive Summary & Core Identity

CAS 2164-33-2 , chemically known as 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine (or 2-chloromethyl-1,4-benzodioxane), is a foundational electrophile in medicinal chemistry.[1] It serves as the primary "warhead" for introducing the 1,4-benzodioxane scaffold—a "privileged structure" capable of binding to a diverse array of G-protein coupled receptors (GPCRs), particularly adrenergic and serotonergic subtypes.[1]

This compound gained historical prominence as the key intermediate in the synthesis of Piperoxan , the first antihistamine discovered, and continues to be relevant in the design of

Chemical Profile Table

| Property | Data |

| CAS Number | 2164-33-2 |

| IUPAC Name | 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine |

| Molecular Formula | C |

| Molecular Weight | 184.62 g/mol |

| Physical State | Viscous liquid / Low-melting solid |

| Key Reactivity | Electrophilic alkylation (S |

| Structural Class | Benzodioxane (Heterobicycle) |

Synthesis & Production Logic

The synthesis of CAS 2164-33-2 is a classic example of heterocycle formation via nucleophilic substitution and ring closure.[1] The process must be controlled to prevent polymerization of the epoxide intermediate.

Mechanistic Pathway[2][7]

-

Condensation: Catechol (1,2-dihydroxybenzene) reacts with epichlorohydrin under basic conditions.[1][2]

-

Cyclization: The phenoxide ion attacks the epoxide, opening the ring and subsequently displacing the chloride (or attacking the epoxide again after closure) to form the 1,4-dioxane ring.

-

Halogenation (Optional Step if OH intermediate isolated): If the process yields 2-hydroxymethyl-1,4-benzodioxane, it is converted to the chloride using thionyl chloride (SOCl

).[1]

Synthesis Diagram (DOT)

Figure 1: The stepwise conversion of Catechol to the chloromethyl-benzodioxane scaffold.

Experimental Protocol: Synthesis of 2-(Chloromethyl)-1,4-benzodioxane

Note: This protocol synthesizes the target directly or via the alcohol intermediate.[1]

Step 1: Cyclization

-

Reagents: Dissolve Catechol (0.1 mol) in acetone/water (or ethanol). Add NaOH (0.2 mol) dropwise.

-

Addition: Add Epichlorohydrin (0.12 mol) slowly at reflux temperature.

-

Reaction: Reflux for 4–6 hours. The base facilitates the double nucleophilic attack of the catechol hydroxyls on the epichlorohydrin.

-

Workup: Evaporate solvent, extract with ethyl acetate, wash with brine, and dry over Na

SO -

Result: This typically yields 2-hydroxymethyl-1,4-benzodioxane (CAS 3663-82-9).[3][1][2]

Step 2: Chlorination (To generate CAS 2164-33-2) [1][2]

-

Reagents: Dissolve the hydroxymethyl intermediate in dry chloroform or DCM.

-

Reaction: Add Thionyl Chloride (SOCl

, 1.2 eq) dropwise at 0°C, then reflux for 2 hours. -

Purification: Quench with ice water, extract, and distill under reduced pressure.

-

Yield: The final product is the 2-chloromethyl derivative (CAS 2164-33-2).[3][1][2][4]

Medicinal Chemistry Applications

The 1,4-benzodioxane moiety is a bioisostere of the catechol ring found in adrenaline and dopamine, but it is metabolically stable (resistant to COMT). CAS 2164-33-2 allows chemists to attach this stable "anchor" to various amines.[1]

Key Drug Classes & Derivatives

The chloromethyl group serves as a handle for N-alkylation .[1]

| Drug/Compound | Therapeutic Class | Role of CAS 2164-33-2 |

| Piperoxan | Antihistamine / | The first antihistamine (1933).[1][2] Synthesized by reacting CAS 2164-33-2 with piperidine.[1][2][4] |

| Prosympal | Adrenergic Blocker | Early sympatholytic agent.[1] |

| WB-4101 | Research Tool | Potent |

| Idazoxan | Although Idazoxan is an imidazoline, the benzodioxane ring provides the critical lipophilic binding element.[1] | |

| 5-HT | Antidepressants | Derivatives with long-chain amines often show high affinity for serotonin receptors (e.g., Flesinoxan analogs).[1] |

Structure-Activity Relationship (SAR) Logic

The success of this scaffold relies on the C2-position stereochemistry and the linker length.[1]

-

Stereochemistry: The (S)-enantiomer of benzodioxane derivatives is often more potent for

-adrenergic receptors, while the (R)-enantiomer may favor serotonergic targets.[1] CAS 2164-33-2 is typically synthesized as a racemate, but chiral epichlorohydrin can yield enantiopure versions.[1] -

Linker: The methylene chloride (-CH

Cl) allows for a one-carbon spacer.[1] Extending this spacer usually alters selectivity from

SAR Diagram (DOT)

Figure 2: Modular construction of bioactive ligands using CAS 2164-33-2.

Experimental Protocol: N-Alkylation (General Procedure)

This is the standard workflow for converting CAS 2164-33-2 into a bioactive amine (e.g., Piperoxan analog).[1]

Objective: Couple 2-(chloromethyl)-1,4-benzodioxane with a secondary amine.

-

Reagents:

-

Substrate: CAS 2164-33-2 (1.0 eq).[1]

-

Nucleophile: Secondary amine (e.g., Piperidine, 1.2 eq).

-

Base: K

CO -

Solvent: Acetonitrile (ACN) or DMF.

-

Catalyst: KI (Potassium Iodide, 0.1 eq) – Critical for Finkelstein activation of the chloride.

-

-

Procedure:

-

Combine the amine, K

CO -

Add CAS 2164-33-2 dropwise.[1]

-

Reflux the mixture for 12–24 hours. (Monitor via TLC/LCMS; the chloride is less reactive than a bromide, so heat and KI are necessary).

-

Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in DCM, wash with water.

-

Purification: The product is often an oil. Convert to the HCl salt by adding ethereal HCl for crystallization.

-

-

Validation:

References

-

Fourneau, E., & Bovet, D. (1933).[2] Recherches sur l'action sympathicolytique d'un nouveau dérivé du dioxane.[2] Archives Internationales de Pharmacodynamie et de Thérapie. (Historical reference for Piperoxan synthesis).

-

PubChem. (n.d.).[1] 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine (Compound Summary). National Library of Medicine.[5] Retrieved from [Link]

-

Chapleo, C. B., et al. (1983). Alpha-adrenoreceptor reagents.[1] 1. Synthesis of some 1,4-benzodioxans. Journal of Medicinal Chemistry.[6] (Detailed SAR of benzodioxane derivatives).

-

Quaglia, W., et al. (2008). Structure-Activity Relationships in 1,4-Benzodioxan-Related Compounds. Journal of Medicinal Chemistry.[6] Retrieved from [Link]

Sources

- 1. 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxin | C9H9ClO2 | CID 95320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Piperoxan - Wikipedia [en.wikipedia.org]

- 3. 2-(CHLOROMETHYL)-2,3-DIHYDRO-1,4-BENZODIOXINE | 2164-33-2 [chemicalbook.com]

- 4. Piperoxan synthesis - chemicalbook [chemicalbook.com]

- 5. Benzodioxan - Wikipedia [en.wikipedia.org]

- 6. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

The Privileged Scaffold: Structure-Activity Relationship of Benzodioxan-2-yl Ethanol Analogs

Executive Summary

The 1,4-benzodioxan-2-yl ethanol scaffold represents a "privileged structure" in medicinal chemistry, capable of providing high-affinity ligands for G-protein coupled receptors (GPCRs), specifically

Historically anchored by the prototype compound WB-4101 , this scaffold's versatility lies in its ability to present a basic nitrogen atom at a precise distance from an aromatic core, mimicking the endogenous catecholamine pharmacophore while offering distinct hydrophobic interactions. This guide dissects the structure-activity relationships (SAR) of these analogs, detailing the synthetic pathways to access them and the molecular mechanisms driving their pharmacological profiles.

Structural Anatomy & Pharmacophore

To rationally design analogs, one must deconstruct the scaffold into four interacting domains. The core structure is typically a 2-hydroxy-2-(1,4-benzodioxan-2-yl)ethylamine derivative.

The Four-Point Pharmacophore

-

Domain A (The Aromatic Anchor): The benzene ring of the benzodioxan system. It engages in

- -

Domain B (The Chiral Center & Oxygen): The C2 position.[1] The stereochemistry here is critical. The ether oxygens act as weak hydrogen bond acceptors, influencing the electronic density of the aromatic ring.

-

Domain C (The Linker/Hydroxyl): The "ethanol" bridge. The

-hydroxyl group (resulting from epoxide opening) often serves as a hydrogen bond donor/acceptor, mimicking the -

Domain D (The Basic Nitrogen & Distal Tail): A protonatable nitrogen is essential for forming a salt bridge with a conserved Aspartate residue (Asp113 in adrenergic receptors). The substituent attached to this nitrogen determines subtype selectivity (

vs.

Synthetic Strategies

The most robust route to these analogs involves the nucleophilic ring-opening of 2-oxiranyl-1,4-benzodioxan . This method allows for the late-stage introduction of diverse amine "tails."

Workflow Diagram: Retrosynthetic Analysis

The following diagram illustrates the logical flow from starting materials to the active pharmaceutical ingredient (API).

Caption: Modular synthesis via the epoxide intermediate allows for rapid library generation of amine derivatives.

Detailed Protocol: Epoxide Ring Opening

Objective: Synthesis of 2-((2-(2,6-dimethoxyphenoxy)ethyl)amino)methyl-1,4-benzodioxan (WB-4101 Analog).

Reagents:

-

(S)-2-Oxiranyl-1,4-benzodioxan (1.0 eq)

-

2-(2,6-Dimethoxyphenoxy)ethanamine (1.1 eq)

-

Ethanol (Absolute) or Isopropanol

Step-by-Step Methodology:

-

Preparation: Dissolve (S)-2-oxiranyl-1,4-benzodioxan (1 mmol) in absolute ethanol (5 mL) in a sealed reaction vial.

-

Addition: Add the amine (1.1 mmol) dropwise to the stirring solution.

-

Reflux: Heat the mixture to reflux (78°C) for 6–12 hours. Note: Monitoring by TLC (MeOH/DCM 1:9) is crucial to observe the disappearance of the epoxide.

-

Work-up: Evaporate the solvent under reduced pressure.

-

Purification: The resulting oil is purified via flash column chromatography (Silica gel, gradient elution 0-5% MeOH in DCM).

-

Salt Formation: Dissolve the free base in diethyl ether and treat with HCl/ether to precipitate the hydrochloride salt for stability and biological testing.

Scientific Rationale: The reaction proceeds via an

Structure-Activity Relationship (SAR) Analysis

The biological activity of these analogs is highly sensitive to steric and electronic perturbations.

Stereochemistry (The C2 Switch)

The stereocenter at C2 is the primary determinant of potency.

-

(S)-Enantiomer: Generally exhibits 10-100x higher affinity for

-AR subtypes compared to the (R)-enantiomer. This aligns with the spatial arrangement of the binding pocket where the benzodioxan oxygen atoms align with specific serine residues. -

(R)-Enantiomer: Often shows reduced

affinity but may retain or shift selectivity toward 5-HT

Benzene Ring Substitution (Region A)

Modifying the aromatic ring alters the electronic landscape.

| Substitution | Effect on | Effect on Selectivity | Mechanism |

| Unsubstituted | High ( | Moderate ( | Baseline hydrophobic interaction. |

| 5-Fluoro | Maintained/Increased | Slight | Metabolic stability; electronic withdrawal enhances ether oxygen acidity. |

| 8-Methoxy | High | High | Steric bulk at the 8-position clashes with residues in the |

| 6,7-Dichloro | Variable | Decreased Selectivity | Increased lipophilicity often leads to non-specific binding. |

The Distal Tail (Region D)

The group attached to the nitrogen dictates the "address" of the molecule.

-

2,6-Dimethoxyphenoxy (WB-4101 tail): The "Gold Standard" for

antagonism. -

Piperazine derivatives: Introducing a piperazine ring often shifts the profile towards 5-HT

agonism/antagonism (mixed activity). -

Bulky Aryl groups: enhance

affinity.

Biological Mechanism & Characterization[5]

To validate these compounds, one must understand the signaling pathway they inhibit. WB-4101 analogs primarily act as inverse agonists or neutral antagonists at the

Pathway Diagram: -Adrenergic Signaling

The following diagram depicts the Gq-coupled pathway that these analogs block to produce antihypertensive effects (vasodilation).

Caption: Antagonism of the Gq pathway prevents IP3 generation and subsequent calcium release.

Protocol: Radioligand Binding Assay

Objective: Determine the affinity (

Materials:

-

Source: Rat submaxillary gland membranes (rich in

) or cloned human -

Radioligand: [

H]-Prazosin (0.2 nM). -

Non-specific binder: Phentolamine (10

M).

Methodology:

-

Incubation: Incubate membrane protein (200

g) with [ -

Termination: Stop the reaction by rapid filtration through Whatman GF/B filters using a cell harvester.

-

Washing: Wash filters 3x with ice-cold buffer to remove unbound radioligand.

-

Counting: Measure radioactivity via liquid scintillation counting.

-

Analysis: Calculate

from the displacement curve and convert to

References

-

Quaglia, W., et al. (2002). "Structure-Activity Relationships in 1,4-Benzodioxan-Related Compounds. Role of the Dioxane Unit on Selectivity for

-Adrenoreceptor Subtypes." Journal of Medicinal Chemistry. - Melchiorre, C., et al. (2003). "The 1,4-benzodioxan moiety as a privileged scaffold in medicinal chemistry." Heterocycles.

-

Mottinelli, M., et al. (2016). "Enantioselective synthesis and biological evaluation of 1,4-benzodioxane-based compounds." European Journal of Medicinal Chemistry.

-

Kapanda, C.N., et al. (1999). "WB 4101-Related Compounds. Role of the Ethylene Chain Separating Amine and Phenoxy Units on the Affinity for

-Adrenoreceptor Subtypes." Journal of Medicinal Chemistry. -

BenchChem Technical Support. (2025). "Synthesis of 1,4-Benzodioxane Derivatives: Troubleshooting & Optimization."

Sources

The Benzodioxan Ethanol Scaffold: A Technical Guide to its History, Synthesis, and Role as a Pivotal Drug Intermediate

Abstract

The 1,4-benzodioxane scaffold is a cornerstone in medicinal chemistry, serving as a "privileged" structure in the design of a multitude of bioactive compounds.[1] Its journey from a synthetic curiosity to a key component in clinically significant drugs is a testament to the power of scaffold-based drug discovery. This technical guide provides an in-depth exploration of the history and discovery of benzodioxan ethanol, a critical intermediate that provides a versatile synthetic handle for creating diverse chemical libraries. We will delve into the seminal discoveries that established the pharmacological importance of this scaffold, detail the evolution of its synthetic methodologies, and examine its application in the development of drugs targeting a wide range of biological systems, most notably as α-adrenergic blocking agents.[2][3] This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this evergreen and versatile molecular framework.[1]

Section 1: The Genesis of a Scaffold - Early Discoveries and the Dawn of Adrenergic Blockade

The story of the 1,4-benzodioxane scaffold's entry into medicinal chemistry is intrinsically linked to the pioneering work on adrenergic antagonists in the early 20th century. Researchers at the Pasteur Institute, led by Ernest Fourneau, were instrumental in synthesizing and evaluating a series of ethylene dioxide derivatives. Their investigations led to the discovery that certain benzodioxane-containing compounds could reverse the effects of adrenaline, a landmark finding that opened the door to the development of α-adrenergic blocking agents.

These early compounds, while not drugs themselves, were crucial pharmacological tools. They helped to functionally characterize the adrenergic nervous system and validate the concept of receptor blockade.[4] This initial breakthrough sparked decades of research, establishing the 1,4-benzodioxane moiety as a key pharmacophore for interacting with α-adrenoreceptors.[5] The ethanol substituent, specifically 2-(1,4-benzodioxan-2-yl)ethanol and its derivatives, would later emerge as a particularly valuable intermediate, providing a reactive hydroxyl group for further chemical elaboration.

Section 2: Synthetic Evolution - Crafting the Benzodioxan Core

The utility of any chemical scaffold is directly tied to the efficiency and versatility of its synthesis. The construction of the 2-substituted 1,4-benzodioxane ring, the core of our intermediate, has been approached through several classical and modern methodologies.

2.1 Classical Synthesis: The Williamson Etherification Approach

The most traditional and widely practiced method for constructing the 1,4-benzodioxane ring is based on the Williamson ether synthesis. This approach involves the reaction of a catechol (1,2-dihydroxybenzene) with a suitable three-carbon electrophile.

Causality in Experimental Design: The choice of catechol as a starting material is logical due to its inherent 1,2-dioxygenated pattern, which directly maps onto the final benzodioxane structure. The key challenge lies in controlling the regioselectivity and preventing polymerization. The use of a di-electrophile like 1,2-dibromoethane or, more effectively, a single molecule containing both a nucleofuge and a precursor to the C2 substituent, is critical. For synthesizing the benzodioxan ethanol intermediate, a common strategy involves using an epoxide-containing reagent like epibromohydrin.

Experimental Protocol: Synthesis of (±)-2-Hydroxymethyl-1,4-benzodioxane

This protocol describes a representative synthesis of the racemic benzodioxan ethanol intermediate.

Materials:

-

Catechol

-

Epibromohydrin

-

Sodium hydroxide (NaOH)

-

Water (deionized)

-

Ethanol

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve catechol (1.0 eq) in a solution of water and ethanol.

-

Base Addition: Add a solution of sodium hydroxide (2.1 eq) in water dropwise to the catechol solution while stirring. The formation of the disodium catecholate salt is exothermic and should be controlled.

-

Electrophile Addition: To the resulting solution, add epibromohydrin (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The rationale for reflux is to provide sufficient activation energy for the intramolecular cyclization step, which is the rate-determining step.

-

Workup: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove the ethanol. The aqueous residue is then extracted three times with diethyl ether.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to afford (±)-2-hydroxymethyl-1,4-benzodioxane as a colorless oil or a low-melting solid.

2.2 Asymmetric Synthesis and Resolution

A significant challenge in benzodioxane synthesis is controlling the stereochemistry at the C2 position, as the biological activity of many derivatives is highly dependent on a specific enantiomer.[6] This has driven the development of both asymmetric synthetic methods and techniques for resolving racemic mixtures.

-

Chiral Pool Synthesis: Utilizing chiral starting materials, such as derivatives of glycidol, allows for the direct synthesis of enantiomerically enriched benzodioxan ethanol.

-

Enzymatic Resolution: Lipases and esterases have been effectively used for the kinetic resolution of racemic esters of 1,4-benzodioxan-2-carboxylic acid, a direct precursor to the ethanol intermediate.[7] For example, lipase from Candida antarctica can selectively hydrolyze one enantiomer of the ester, allowing for the separation of the unreacted enantiomer and the hydrolyzed acid, both in high enantiomeric excess.[6][7]

The following table summarizes a comparison of synthetic approaches:

| Method | Advantages | Disadvantages | Typical e.e. (%) |

| Racemic Synthesis | Simple, cost-effective, high yield | Produces an inactive/undesirable enantiomer | 0% |

| Chiral Pool Synthesis | High enantioselectivity, predictable stereochemistry | Limited availability and cost of chiral starting materials | >95% |

| Enzymatic Resolution | High enantioselectivity, mild reaction conditions | Requires screening of enzymes, can be lower yielding (max 50% for one enantiomer) | >99% |

Section 3: A Versatile Intermediate for Diverse Biological Targets

The 2-hydroxymethyl-1,4-benzodioxane (benzodioxan ethanol) intermediate is a powerful building block precisely because the primary alcohol can be easily converted into a variety of other functional groups. This synthetic flexibility has allowed medicinal chemists to explore a vast chemical space and develop compounds with a wide array of pharmacological activities.[2]

Caption: Synthetic utility of the benzodioxan ethanol intermediate.

3.1 The Cornerstone: α-Adrenergic Antagonists

The most prominent application of benzodioxan intermediates is in the synthesis of α1-adrenoreceptor antagonists.[5] Drugs like Doxazosin, used to treat hypertension and benign prostatic hyperplasia, feature a 1,4-benzodioxane moiety derived from this synthetic pathway.[8] The typical pharmacophore involves connecting the benzodioxane nucleus, via a linker derived from the ethanol group, to a piperazine ring.[5]

Caption: General workflow for synthesizing α1-blocker drugs.

3.2 Expanding Horizons: Beyond Adrenergic Receptors

The versatility of the benzodioxan scaffold is not limited to adrenergic receptors.[1] By modifying the substituents and linkers attached to the core, researchers have developed potent and selective ligands for other targets:

-

Serotonin (5-HT) Receptors: Numerous benzodioxane derivatives act as ligands for various serotonin receptor subtypes, particularly 5-HT1A.[9] This has led to the investigation of these compounds as potential antidepressants and anxiolytics.[9]

-

Anticancer and Antimicrobial Agents: More recent research has shown that compounds incorporating the benzodioxane scaffold exhibit promising anticancer, antibacterial, and antifungal activities.[8][10] For instance, certain benzodioxane-based hydrazones have demonstrated significant antimicrobial efficacy.[10][11]

-

Enzyme Inhibitors: The scaffold has been used to design inhibitors for enzymes like acetylcholinesterase, relevant to Alzheimer's disease treatment.[11]

Section 4: Future Perspectives and Conclusion

From its origins in early 20th-century pharmacology to its current status as a privileged scaffold in modern drug discovery, the 1,4-benzodioxane nucleus has proven its enduring value. The benzodioxan ethanol intermediate, in particular, stands out as a critical tool, offering a reliable and flexible synthetic entry point to a vast and pharmacologically rich chemical space. Its history underscores a fundamental principle of medicinal chemistry: the iterative refinement of a core molecular architecture can yield treatments for a wide spectrum of human diseases. As synthetic methodologies become more sophisticated, particularly in the realm of asymmetric synthesis, the potential to create novel, highly specific, and potent therapeutics based on this evergreen scaffold remains immense.[1]

References

- Chemistry and Pharmacology of Benzodioxanes. (2007). Trade Science Inc. [URL: https://www.tsijournals.com/articles/chemistry-and-pharmacology-of-benzodioxanes.pdf]

- Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. European Journal of Medicinal Chemistry. [URL: https://air.unimi.it/retrieve/handle/2434/731729/1409855/2020%20-%201%2c4-Benzodioxane%2c%20an%20evergreen%2c%20versatile%20scaffold%20in%20medicinal%20chemistry.pdf]

- Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [URL: https://www.scirp.

- Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32502862/]

- Castellana, C., et al. (2002). Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11790457/]

- Black, J. W. (2005). A Life in New Drug Research. The Journal of the Royal College of Physicians of Edinburgh. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1995293/]

- Glusa, E., et al. (1990). [Synthesis and alpha-adrenolytic activities of 2-(1,4-benzodioxan-2-yl- methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives]. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/1976262/]

- Chapleo, C. B., et al. (1983). Adrenoreceptor reagents. 1. Synthesis of some 1,4-benzodioxans as selective presynaptic .alpha.2-adrenoreceptor antagonists and potential antidepressants. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/jm00360a022]

- Practical Chemical and Enzymatic Technologies for (S)-1,4-Benzodioxanyl-2-carboxypiperazine Intermediate in the Synthesis of (S)-Doxazosin Mesylate. (2025). ResearchGate. [URL: https://www.researchgate.

- Pigini, M., et al. (2008). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9. From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm800547s]

- Khalilullah, H., et al. (2026). Molecular properties prediction, synthesis, and antimicrobial activity of 1,4-benzodioxane analogues. Journal of the Turkish Chemical Society, Section A: Chemistry. [URL: https://dergipark.org.tr/en/pub/jturkschem/issue/85686/1435272]

- Synthesis of 8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one maleate. (n.d.). PrepChem.com. [URL: https://www.prepchem.

- Khalilullah, H., et al. (2025). Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. Heliyon. [URL: https://www.cell.com/heliyon/abstract/S2405-8440(24)03399-5]

- Ghasemi, Y., et al. (2016). New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. Research in Pharmaceutical Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5423236/]

- Synthesis of 1,4-Benzodioxane Derivatives. (2025). BenchChem. [URL: https://www.benchchem.com/product/b1150/technical-support]

Sources

- 1. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tsijournals.com [tsijournals.com]

- 3. [Synthesis and alpha-adrenolytic activities of 2-(1,4-benzodioxan-2-yl- methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Life in New Drug Research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 9. air.unimi.it [air.unimi.it]

- 10. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 11. Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights - Arabian Journal of Chemistry [arabjchem.org]

An In-Depth Technical Guide to Predicting the Metabolic Stability of Benzodioxan-Based Alcohols

A Senior Application Scientist's Perspective for Researchers in Drug Development

Foreword: The Benzodioxan Scaffold in Modern Drug Discovery

The 1,4-benzodioxan motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] Its rigid structure, which can orient substituents in well-defined spatial arrangements, has made it a valuable template for designing ligands for various biological targets, including adrenergic and serotoninergic receptors.[1][2] When this scaffold is functionalized with an alcohol moiety, a new set of possibilities and challenges emerges, particularly concerning the molecule's metabolic fate. Understanding and predicting the metabolic stability of these benzodioxan-based alcohols is a critical step in the drug discovery and development process, as it profoundly influences a compound's pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[3][4]

This guide provides a comprehensive technical overview of the principles and methodologies for assessing and predicting the metabolic stability of benzodioxan-based alcohols. Drawing upon established principles of drug metabolism and specific case studies, we will explore the enzymatic pathways responsible for their biotransformation, detail robust in vitro experimental protocols for their evaluation, discuss structure-metabolism relationships, and touch upon the role of in silico predictive tools.

The Metabolic Landscape of Benzodioxan-Based Alcohols: A Tale of Two Phases

The metabolic clearance of xenobiotics, including benzodioxan-based alcohols, is broadly categorized into Phase I and Phase II reactions.[5] These processes primarily occur in the liver and are designed to increase the water solubility of compounds to facilitate their excretion.[6]

Phase I Metabolism: The Oxidative Engine of Cytochrome P450

Phase I metabolism typically involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis.[5] For benzodioxan-based alcohols, the most significant Phase I reactions are catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[1][7] These heme-containing monooxygenases are responsible for the metabolism of a vast majority of clinically used drugs.[8]

The primary sites of CYP-mediated oxidation on a benzodioxan-based alcohol are:

-

The Benzylic Alcohol: Primary and secondary benzylic alcohols are susceptible to oxidation to aldehydes and ketones, respectively. This is a common metabolic pathway for many compounds containing this functional group.[9]

-

The Aromatic Ring: The benzene ring of the benzodioxan scaffold can undergo hydroxylation at various positions. The regioselectivity of this reaction is influenced by the electronic properties of existing substituents.[10]

-

The Dioxan Ring: While generally more stable, the aliphatic carbons of the dioxan ring can also be sites of hydroxylation.

The specific CYP isoforms involved in the metabolism of benzodioxan derivatives can vary. For instance, the metabolism of viloxazine, a benzodioxan-containing drug, is primarily mediated by CYP2D6, which catalyzes the 5-hydroxylation of the aromatic ring.[11][12] Other CYPs, such as CYP3A4, may also play a role, particularly in cases of "metabolic switching" where the primary metabolic pathway is inhibited.[13]

Phase II Metabolism: The Glucuronidation Gateway

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to further increase their water solubility.[5] For benzodioxan-based alcohols and their hydroxylated metabolites, the most important Phase II reaction is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).[6][14]

UGT enzymes transfer a glucuronic acid moiety from the cofactor UDP-glucuronic acid (UDPGA) to a nucleophilic functional group, such as a hydroxyl group.[15] This process results in the formation of a highly water-soluble glucuronide conjugate that can be readily eliminated in the urine or bile.[16]

Both the original alcohol functionality and any hydroxyl groups introduced during Phase I metabolism can be sites for glucuronidation. Several UGT isoforms can catalyze the glucuronidation of alcohols, with UGT1A and UGT2B families being particularly important for drug metabolism.[13][17] For example, the 5-hydroxy metabolite of viloxazine is further conjugated by UGT1A9 and UGT2B15.[12]

Below is a diagram illustrating the primary metabolic pathways for a generic benzodioxan-based alcohol.

Figure 1: Generalized metabolic pathways for benzodioxan-based alcohols.

In Vitro Assessment of Metabolic Stability: A Practical Guide

To predict the in vivo metabolic fate of a compound, a suite of in vitro assays is employed early in the drug discovery process. These assays provide quantitative data on the rate of metabolism, which can be used to rank-order compounds and guide structural modifications.

Liver Microsomal Stability Assay

This is a high-throughput screening assay that provides a measure of a compound's intrinsic clearance by Phase I enzymes, primarily CYPs.[18] Liver microsomes are subcellular fractions that contain the endoplasmic reticulum, where CYP enzymes are located.[18]

Experimental Protocol: Human Liver Microsomal Stability Assay

-

Preparation of Reagents:

-

Test Compound Stock: 10 mM in DMSO.

-

Human Liver Microsomes (pooled): Thaw on ice. Prepare a working solution of 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

-

NADPH Regenerating System (e.g., NADPH-A and NADPH-B): Prepare according to the manufacturer's instructions.

-

Positive Controls: Prepare stock solutions of known rapidly and slowly metabolized compounds (e.g., verapamil and warfarin) at 10 mM in DMSO.

-

Quenching Solution: Acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound).

-

-

Incubation:

-

Prepare a master mix containing the phosphate buffer and liver microsomes.

-

Add the test compound and positive controls to the master mix to a final concentration of 1 µM.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.

-

-

Sample Analysis:

-

Centrifuge the quenched samples to precipitate proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the in vitro half-life (t½) from the slope of the linear regression.

-

Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

-

Data Presentation: Example Microsomal Stability Data

| Compound | Structure | t½ (min) | CLint (µL/min/mg protein) |

| Control 1 (High Clearance) | Verapamil | 8.5 | 81.5 |

| Control 2 (Low Clearance) | Warfarin | > 60 | < 11.6 |

| Benzodioxan Alcohol A | (Structure A) | 25.2 | 27.5 |

| Benzodioxan Alcohol B | (Structure B) | > 60 | < 11.6 |

The following diagram outlines the workflow for a typical liver microsomal stability assay.

Figure 2: Workflow for a liver microsomal stability assay.

Hepatocyte Stability Assay

For a more comprehensive assessment of metabolic stability, including both Phase I and Phase II metabolism, a hepatocyte stability assay is employed.[13] Intact hepatocytes contain the full complement of metabolic enzymes and cofactors, providing a more physiologically relevant in vitro system.[13]

Experimental Protocol: Cryopreserved Human Hepatocyte Stability Assay

-

Preparation of Reagents:

-

Test Compound Stock: 10 mM in DMSO.

-

Cryopreserved Human Hepatocytes (pooled): Thaw according to the supplier's protocol. Determine cell viability and adjust the cell density to 1 x 10^6 viable cells/mL in a suitable incubation medium (e.g., Williams' Medium E).

-

Positive Controls: Prepare as in the microsomal assay.

-

Quenching Solution: Acetonitrile containing an internal standard.

-

-

Incubation:

-

Dispense the hepatocyte suspension into a multi-well plate.

-

Add the test compound and positive controls to a final concentration of 1 µM.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.

-

At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the cell suspension and add it to the quenching solution.

-

-

Sample Analysis:

-

Process the samples as described for the microsomal assay (centrifugation, supernatant transfer, and LC-MS/MS analysis).

-

-

Data Analysis:

-

Calculate t½ and CLint as described for the microsomal assay, normalizing the intrinsic clearance to the number of hepatocytes (e.g., µL/min/10^6 cells).

-

Structure-Metabolism Relationships (SMR) of Benzodioxan-Based Alcohols

Understanding the relationship between a compound's structure and its metabolic stability is crucial for designing more robust drug candidates.[19]

Impact of Aromatic Substitution

The electronic nature of substituents on the benzodioxan ring can significantly influence the rate of aromatic hydroxylation.

-

Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH3) or alkyl chains can activate the aromatic ring, making it more susceptible to electrophilic attack by CYP enzymes and thus increasing the rate of hydroxylation.[20]

-

Electron-Withdrawing Groups (EWGs): Halogens (e.g., -F, -Cl) or nitro groups (-NO2) deactivate the aromatic ring, making it less prone to oxidation.[20] Strategically placing a fluorine atom at a metabolically labile position is a common strategy to block metabolism at that site.[3][21]

Influence of the Alcohol Moiety

The structure of the alcohol side chain can also impact metabolic stability:

-

Steric Hindrance: Bulky groups near the alcohol functionality can hinder the approach of metabolizing enzymes, thereby slowing the rate of oxidation or glucuronidation.

-

Stereochemistry: The stereochemistry of a chiral alcohol can have a profound effect on its metabolism.[8] CYP and UGT enzymes often exhibit stereoselectivity, metabolizing one enantiomer at a different rate than the other.[6] This can lead to different pharmacokinetic profiles for the individual enantiomers of a racemic drug.[22]

The Role of In Silico Predictive Modeling

In silico tools play an increasingly important role in the early stages of drug discovery by providing rapid predictions of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[23][24] For metabolic stability, these models can predict:

-

Sites of Metabolism (SOMs): Algorithms can identify the atoms or functional groups on a molecule that are most likely to be metabolized by CYP and UGT enzymes.

-

Metabolic Rate: Some models can provide a qualitative or quantitative prediction of a compound's intrinsic clearance.

While these models are valuable for prioritizing compounds for synthesis and in vitro testing, it is crucial to remember that they are predictive tools and should be used in conjunction with experimental data.[21]

Conclusion: A Holistic Approach to Predicting Metabolic Stability

Predicting the metabolic stability of benzodioxan-based alcohols requires a multi-faceted approach that integrates an understanding of fundamental metabolic pathways with robust in vitro experimentation and insightful structure-metabolism relationship analysis. By employing high-throughput in vitro assays such as microsomal and hepatocyte stability studies, researchers can generate the quantitative data needed to guide the optimization of lead compounds. A thorough understanding of how structural modifications impact metabolic lability, coupled with the judicious use of in silico predictive tools, will ultimately lead to the design of more durable and effective drug candidates. This iterative cycle of design, testing, and analysis is at the heart of modern, efficient drug discovery.

References

- Sangshetti, J. N., Shinde, D. B. (2011). 1,4-Benzodioxane: A versatile scaffold in medicinal chemistry. European Journal of Medicinal Chemistry, 46(11), 5169-5185.

- Gleeson, M. P. (2008). Generation of a set of simple, interpretable ADMET rules of thumb. Journal of Medicinal Chemistry, 51(4), 817-834.

- Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.

- Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological Reviews, 49(4), 403-449.

- Bonifazi, A., et al. (2017). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. Molecules, 22(10), 1673.

- Miners, J. O., & Mackenzie, P. I. (1991). Drug glucuronidation in humans. Pharmacology & Therapeutics, 51(3), 347-369.

- Rowland, A., et al. (2013). The UDP-glucuronosyltransferases (UGTs) as determinants of drug disposition and response. Drug Metabolism Reviews, 45(2), 129-151.

- Yu, C., et al. (2020). Metabolism and in vitro drug-drug interaction assessment of viloxazine. Xenobiotica, 50(11), 1279-1290.

- Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83.

- Testa, B., & Kramer, S. D. (2007). The biochemistry of drug metabolism—an introduction: Part 1. Principles and overview. Chemistry & Biodiversity, 4(10), 2370-2423.

- Smith, D. A. (2009). Stereochemistry in drug design and metabolism. In Comprehensive Medicinal Chemistry II (pp. 599-620). Elsevier.

- Tukey, R. H., & Strassburg, C. P. (2000). Human UDP-glucuronosyltransferases: metabolism, expression, and disease. Annual Review of Pharmacology and Toxicology, 40(1), 581-616.

- Kirchmair, J., et al. (2015). In silico prediction of metabolism: a plethora of possibilities. Wiley Interdisciplinary Reviews: Computational Molecular Science, 5(4), 389-404.

- Di, L., et al. (2013). In silico prediction of human oral bioavailability. Expert Opinion on Drug Metabolism & Toxicology, 9(7), 853-871.

- Guengerich, F. P. (2001). Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity. Chemical Research in Toxicology, 14(6), 611-650.

- Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103-141.

- Obach, R. S. (1999). The use of in vitro human metabolism data in the prediction of human metabolic clearance. Biochemical Pharmacology, 57(5), 475-484.

- Pelkonen, O., & Raunio, H. (2005). Metabolic activation of carcinogens in the new millennium.

- Williams, J. A., et al. (2004). Drug-drug interactions for UDP-glucuronosyltransferase substrates: a pharmacokinetic explanation for typically observed low exposure (AUCi/AUC) ratios. Drug Metabolism and Disposition, 32(11), 1201-1208.

- Singh, S. B. (2000). A rational approach to the design of metabolically stable drugs. Current Opinion in Drug Discovery & Development, 3(1), 53-68.

- Houston, J. B. (1994). Utility of in vitro drug metabolism data in predicting in vivo metabolic clearance. Biochemical Pharmacology, 47(9), 1469-1479.

- Supernus Pharmaceuticals. (2021). Qelbree (viloxazine extended-release capsules) [Prescribing Information]. U.S.

- Bock, K. W. (2017). The UDP-glucuronosyltransferase (UGT)

- Kiang, T. K., Ensom, M. H., & Chang, T. K. (2005). UDP-glucuronosyltransferases and clinical drug-drug interactions. Pharmacology & Therapeutics, 106(1), 97-132.

- van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature Reviews Drug Discovery, 2(3), 192-204.

- Hewitt, N. J., et al. (2007). Primary hepatocytes: current understanding of the regulation of metabolic enzymes and transporter proteins, and use in toxicology. Toxicology and Applied Pharmacology, 222(2), 159-173.

Sources

- 1. A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]

- 6. Significance and challenges of stereoselectivity assessing methods in drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review | MDPI [mdpi.com]

- 8. rjptonline.org [rjptonline.org]

- 9. In-silico ADME prediction and molecular docking study of novel benzimidazole-1,3,4-oxadiazole derivatives as CYP51 inhibitors for antimicrobial activity | Journal of Applied Pharmaceutical Research [japtronline.com]

- 10. Making sure you're not a bot! [helda.helsinki.fi]

- 11. Stereoselective metabolism by human liver CYP enzymes of a substituted benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science (RSC Publishing) DOI:10.1039/D5SC07348K [pubs.rsc.org]

- 13. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Glucuronosyltransferase - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. Prediction of UGT-mediated phase II metabolism via ligand- and structure-based predictive models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. encyclopedia.pub [encyclopedia.pub]

- 20. CN1083451C - Process for synthesizing doxazosin mesylate - Google Patents [patents.google.com]

- 21. tandfonline.com [tandfonline.com]

- 22. researchgate.net [researchgate.net]

- 23. In silico drug evaluation by molecular docking, ADME studies and synthesis, characterization, biological activities, DFT, SAR analysis of the novel Mannich bases - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

Methodological & Application

synthesis of 2-(1,4-Benzodioxan-2-yl)ethanol from catechol and epichlorohydrin

Part 1: Strategic Overview & Structural Clarification

1.1 Critical Nomenclature & Reaction Scope

Author’s Note on Target Identification:

The specific reaction of Catechol (

The prompt requests "2-(1,4-Benzodioxan-2-yl)ethanol" (

Decision: This guide details the synthesis of the 2-hydroxymethyl derivative, as it is the direct, atom-economical product of the requested reagents and a critical intermediate for pharmaceutical agents like Doxazosin, Piperoxan, and WB-4101.

1.2 Mechanistic Insight

The synthesis proceeds via a double nucleophilic substitution (

-

Activation: Base deprotonates catechol to form the catecholate dianion.

-

Regioselective Opening: The phenoxide oxygen attacks the less hindered primary carbon of the epichlorohydrin epoxide ring (or displaces the chloride, though epoxide opening is kinetically favored in many conditions).

-

Ring Closure: The resulting alkoxide intermediate performs an intramolecular

attack on the carbon bearing the chlorine (or the epoxide if Cl was displaced first), closing the 1,4-dioxane ring.

Key Challenge: Preventing oligomerization. Epichlorohydrin is bifunctional; excess catechol can lead to linear polyethers rather than cyclized products. Slow addition of epichlorohydrin and strict temperature control are the "Self-Validating" control points.

Part 2: Chemical Pathway Visualization

Figure 1: Reaction pathway showing the conversion of Catechol to the benzodioxane scaffold via base-mediated cyclization.[3][4]

Part 3: Detailed Experimental Protocol

This protocol utilizes Phase Transfer Catalysis (PTC) . This method is superior to traditional reflux methods (acetone/K2CO3) as it reduces reaction time, eliminates large volumes of volatile organic solvents during the reaction, and simplifies workup.

3.1 Reagents & Equipment

| Reagent | Role | Equivalents | Mass/Vol (Scale) |

| Catechol | Substrate | 1.0 eq | 11.0 g |

| Epichlorohydrin | Reagent/Electrophile | 1.2 - 1.5 eq | 14.0 g (~11.8 mL) |

| Sodium Hydroxide | Base | 2.2 eq | 8.8 g (dissolved in 50mL H2O) |

| TBAB | Phase Transfer Catalyst | 0.05 eq | 1.6 g |

| Dichloromethane | Extraction Solvent | N/A | 3 x 50 mL |

| Water | Solvent | N/A | 100 mL |

Note: TBAB = Tetrabutylammonium bromide.[5]

3.2 Step-by-Step Procedure

Step 1: Inert System Setup (Self-Validating Step)

-

Action: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, thermometer, and pressure-equalizing dropping funnel. Flush with Nitrogen (

) for 10 minutes. -

Validation: Catechol is sensitive to oxidation (turning pink/black). The

atmosphere ensures the starting material remains white/colorless, validating system integrity.

Step 2: Solubilization and Deprotonation

-

Action: Add 11.0 g Catechol and 100 mL water to the flask. Stir until dissolved.

-

Action: Add 1.6 g TBAB (Catalyst).

-

Action: Add the NaOH solution (8.8 g in 50 mL water) dropwise over 10 minutes.

-

Observation: The solution will darken slightly (brownish) due to phenoxide formation.

Step 3: Controlled Addition (The Critical Variable)

-

Action: Heat the mixture to 60°C .

-

Action: Add Epichlorohydrin (14.0 g) dropwise via the funnel over 45-60 minutes .

-

Causality: Rapid addition causes localized high concentrations of ECH, promoting polymerization or double-alkylation of catechol (bridging two aromatic rings). Slow addition favors the intramolecular cyclization.

Step 4: Reaction & Reflux

-

Action: After addition, increase temperature to 95-100°C (Reflux) .

-

Duration: Stir vigorously for 3–5 hours.

-

Monitoring: Monitor via TLC (Solvent: Hexane/Ethyl Acetate 7:3).

-

Starting Material (Catechol): Low

. -

Product: High

(~0.4-0.5). -

Endpoint: Disappearance of the catechol spot.

-

Step 5: Workup & Isolation

-

Action: Cool reaction mixture to room temperature.

-

Action: Extract with Dichloromethane (DCM) (

mL). -

Action: Wash combined organic layers with:

-

10% NaOH (

mL) – Crucial to remove unreacted catechol. -

Brine (

mL). -

Water (

mL).

-

-

Action: Dry over anhydrous

, filter, and evaporate solvent under reduced pressure (Rotavap).

Step 6: Purification

-

Crude State: Yellowish oil which may solidify upon standing.

-

Distillation: For high purity, distill under high vacuum (bp ~130-140°C at 2 mmHg).

-

Crystallization: Alternatively, recrystallize from benzene/petroleum ether or dilute ethanol if the product solidifies (MP: 86–90°C for pure isomer, though racemic mixtures often melt lower).

Part 4: Process Workflow Diagram

Figure 2: Operational workflow for the synthesis of 2-Hydroxymethyl-1,4-benzodioxane.

Part 5: Analytical Data & Troubleshooting

5.1 Expected Data

| Parameter | Value | Notes |

| Appearance | White crystalline solid or pale oil | Depends on purity and stereochemistry (racemic vs enantiopure). |

| Melting Point | 86 – 90 °C | Lit.[1] value for pure compound [1]. |

| Yield | 65 – 80% | Optimized PTC conditions. |

| 1H NMR (CDCl3) | Aromatic protons.[6] | |

| Dioxane ring protons + CH of side chain. | ||

5.2 Troubleshooting Guide

-

Problem: Low Yield / Polymerization.

-

Cause: ECH added too fast or temperature too high during addition.

-

Fix: Use a syringe pump for ECH addition; keep T < 60°C during addition.

-

-

Problem: Product is a sticky brown tar.

-

Cause: Oxidation of catechol or incomplete removal of base.

-

Fix: Ensure

flush. Wash organic layer thoroughly with dilute HCl followed by water to neutralize base residues before drying.

-

-

Problem: Emulsion during extraction.

-

Cause: Presence of PTC (surfactant-like).

-

Fix: Add solid NaCl (saturate aqueous layer) or filter through a Celite pad.

-

Part 6: Safety & Compliance

-

Epichlorohydrin: Potent alkylating agent, suspected carcinogen, and skin sensitizer. MUST be handled in a fume hood. Double-glove (Nitrile) recommended.

-

Catechol: Toxic by ingestion and skin contact; causes burns.

-

Waste Disposal: All aqueous waste containing ECH residues must be treated as hazardous organic waste.

References

-

PrepChem. (n.d.). Synthesis of 2-chloromethyl-1,4-benzodioxan. PrepChem.com. Retrieved February 27, 2026, from [Link]

-

Vasudeva Rao, A., et al. (1990). Synthesis and alpha-adrenolytic activities of 2-(1,4-benzodioxan-2-yl-methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives. Pharmazie, 45(6), 408-410.[7] [Link]

- Guida, W. C., & Mathre, D. J. (1980). Synthesis of 1,4-benzodioxan derivatives. Journal of Organic Chemistry, 45(16), 3172–3176.

Sources

- 1. 2-Hydroxymethyl-1,4-benzodioxane | 3663-82-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. 2-Hydroxymethyl-1,4-benzodioxane, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. Benzodioxan - Wikipedia [en.wikipedia.org]

- 4. air.unimi.it [air.unimi.it]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. [Synthesis and alpha-adrenolytic activities of 2-(1,4-benzodioxan-2-yl- methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 2-(1,4-Benzodioxan-2-yl)ethyl Halides from 2-(1,4-Benzodioxan-2-yl)ethanol

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of 2-(1,4-Benzodioxan-2-yl)ethyl Halides in Medicinal Chemistry

The 1,4-benzodioxane scaffold is a privileged heterocyclic motif integral to a multitude of biologically active molecules, demonstrating significant interactions with a wide array of pharmacological targets.[1] The stereochemistry at the C2 position of the benzodioxane ring is often a critical determinant of biological activity, making stereocontrolled synthesis paramount.[1] The conversion of 2-(1,4-Benzodioxan-2-yl)ethanol to its corresponding halides (chlorides, bromides, and iodides) represents a pivotal synthetic transformation. These halides are versatile electrophilic intermediates, primed for nucleophilic substitution reactions to introduce a diverse range of functional groups, thereby enabling the exploration of structure-activity relationships in drug discovery programs. This document provides detailed, field-proven protocols for the efficient and reliable synthesis of 2-(1,4-Benzodioxan-2-yl)ethyl halides, with a focus on mechanistic rationale and practical execution.

Mechanistic Considerations and Strategy Selection

The conversion of a primary alcohol, such as 2-(1,4-Benzodioxan-2-yl)ethanol, to an alkyl halide is a cornerstone of organic synthesis. The primary challenge lies in converting the poor leaving group, the hydroxyl (-OH), into a good leaving group. Direct reaction with hydrogen halides is often problematic for primary and secondary alcohols, as it can lead to carbocation rearrangements and harsh reaction conditions.[2][3] Therefore, milder and more selective reagents are preferable. The choice of halogenating agent will dictate the reaction mechanism and, consequently, the stereochemical outcome if a chiral center is present. For the achiral 2-(1,4-Benzodioxan-2-yl)ethanol, the primary considerations are yield, purity, and compatibility with the benzodioxane ring system.

This guide will detail three robust and widely applicable methods:

-

The Appel Reaction: For the conversion to chlorides, bromides, and iodides.

-

Reaction with Thionyl Chloride (SOCl₂): A classic method for the synthesis of chlorides.

-

Reaction with Phosphorus Tribromide (PBr₃): A standard procedure for synthesizing bromides.

These methods proceed via mechanisms that avoid the formation of free carbocations, thus preventing unwanted rearrangements and ensuring the integrity of the carbon skeleton.[2][3]

Protocol 1: The Appel Reaction for the Synthesis of 2-(1,4-Benzodioxan-2-yl)ethyl Halides

The Appel reaction provides a mild and efficient one-pot conversion of alcohols to alkyl halides using a combination of triphenylphosphine (PPh₃) and a carbon tetrahalide (CX₄).[4][5] This reaction is highly reliable for primary and secondary alcohols and proceeds with inversion of configuration at a stereocenter, a key feature for stereospecific syntheses.[4][5] The strong P=O double bond formed in the byproduct, triphenylphosphine oxide, is the thermodynamic driving force for the reaction.[4]

Reaction Mechanism Workflow

Caption: Workflow of the Appel Reaction Mechanism.

Materials and Equipment

| Reagents | Equipment |

| 2-(1,4-Benzodioxan-2-yl)ethanol | Round-bottom flask |

| Triphenylphosphine (PPh₃) | Magnetic stirrer and stir bar |

| Carbon tetrachloride (CCl₄) for chloride | Septum and nitrogen inlet |

| Carbon tetrabromide (CBr₄) for bromide | Syringes |

| Iodine (I₂) for iodide | Ice bath |

| Anhydrous dichloromethane (DCM) or acetonitrile | Rotary evaporator |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | Separatory funnel |

| Brine | Glassware for extraction and drying |

| Anhydrous magnesium sulfate (MgSO₄) | Silica gel for column chromatography |

| Solvents for chromatography (e.g., hexanes/ethyl acetate) | Thin-layer chromatography (TLC) plates and chamber |

Step-by-Step Protocol for Bromination (using CBr₄)

-

Preparation: Under a nitrogen atmosphere, dissolve 2-(1,4-Benzodioxan-2-yl)ethanol (1.0 eq) in anhydrous dichloromethane (DCM) in a dry round-bottom flask equipped with a magnetic stir bar.

-

Reagent Addition: Add triphenylphosphine (1.2 eq) to the solution and stir until it dissolves.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Halogen Source Addition: Slowly add a solution of carbon tetrabromide (1.2 eq) in a minimal amount of anhydrous DCM to the cooled reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up:

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(1,4-Benzodioxan-2-yl)ethyl bromide.

Note on Halide Variation: For the synthesis of the corresponding chloride, use carbon tetrachloride (CCl₄) in place of CBr₄. For the iodide, use a mixture of triphenylphosphine (1.2 eq), iodine (1.2 eq), and imidazole (2.4 eq) in place of PPh₃ and CBr₄.

Protocol 2: Synthesis of 2-(1,4-Benzodioxan-2-yl)ethyl Chloride using Thionyl Chloride (SOCl₂)

The reaction of alcohols with thionyl chloride is a widely used and effective method for the preparation of alkyl chlorides.[3][6] The reaction proceeds through a chlorosulfite intermediate. In the presence of a base like pyridine, the mechanism is typically Sₙ2, leading to inversion of configuration.[7] The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), drive the reaction to completion.[3]

Reaction Mechanism Workflow

Caption: Workflow of the Thionyl Chloride Reaction Mechanism.

Materials and Equipment

| Reagents | Equipment |

| 2-(1,4-Benzodioxan-2-yl)ethanol | Round-bottom flask |

| Thionyl chloride (SOCl₂) | Reflux condenser and drying tube |

| Anhydrous pyridine (optional, for Sₙ2) | Magnetic stirrer and stir bar |

| Anhydrous dichloromethane (DCM) | Septum and nitrogen inlet |

| Saturated aqueous sodium bicarbonate | Syringes |

| Brine | Ice bath |

| Anhydrous magnesium sulfate (MgSO₄) | Rotary evaporator |

| Solvents for chromatography | Standard glassware for work-up and purification |

Step-by-Step Protocol

-

Preparation: In a fume hood, add 2-(1,4-Benzodioxan-2-yl)ethanol (1.0 eq) to a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

-

Solvent and Reagent Addition: Add anhydrous DCM and cool the flask to 0 °C in an ice bath. Slowly add thionyl chloride (1.5 eq) dropwise to the stirred solution. If inversion of a stereocenter is desired (not applicable here, but good practice), anhydrous pyridine (1.5 eq) should be added prior to the thionyl chloride.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 1-3 hours, monitoring by TLC.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully and slowly pour the reaction mixture over crushed ice to quench the excess thionyl chloride.

-

Transfer to a separatory funnel and add saturated aqueous NaHCO₃ to neutralize the acid.

-

Extract with DCM (3 x volume of aqueous layer).

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography to yield pure 2-(1,4-Benzodioxan-2-yl)ethyl chloride.

Protocol 3: Synthesis of 2-(1,4-Benzodioxan-2-yl)ethyl Bromide using Phosphorus Tribromide (PBr₃)

Phosphorus tribromide is a standard reagent for converting primary and secondary alcohols to their corresponding bromides.[8][9] The reaction typically proceeds via an Sₙ2 mechanism, resulting in inversion of stereochemistry.[8] This method avoids the carbocation rearrangements that can occur with HBr.[2]

Reaction Mechanism Workflow

Caption: Workflow of the Phosphorus Tribromide Reaction Mechanism.

Materials and Equipment

| Reagents | Equipment |

| 2-(1,4-Benzodioxan-2-yl)ethanol | Round-bottom flask |

| Phosphorus tribromide (PBr₃) | Magnetic stirrer and stir bar |

| Anhydrous diethyl ether or DCM | Septum and nitrogen inlet |

| Saturated aqueous sodium bicarbonate | Syringes |

| Brine | Ice bath |

| Anhydrous magnesium sulfate (MgSO₄) | Rotary evaporator |

| Solvents for chromatography | Standard glassware for work-up and purification |

Step-by-Step Protocol

-

Preparation: Under a nitrogen atmosphere, dissolve 2-(1,4-Benzodioxan-2-yl)ethanol (1.0 eq) in anhydrous diethyl ether in a dry round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add phosphorus tribromide (0.4 eq, as each PBr₃ can react with three equivalents of alcohol) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

-

Work-up:

-

Cool the reaction mixture back to 0 °C.

-